molecular formula C9H11F2NO B13146029 1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine

Cat. No.: B13146029
M. Wt: 187.19 g/mol
InChI Key: SRXUHFNWZTUUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine is an organic compound characterized by the presence of a difluoromethoxyphenyl group attached to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine typically involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while substitution reactions can produce various substituted phenylmethanamines .

Scientific Research Applications

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group may also influence the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-4-methoxybenzaldehyde: Shares the difluoromethoxyphenyl group but differs in the functional group attached to the benzene ring.

    2,6-Difluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of the methylmethanamine moiety.

    1-(3-Chloro-2,6-difluoro-4-methoxyphenyl)-2-propanol: Similar aromatic structure with different substituents.

Uniqueness

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

1-(2,6-Difluoro-4-methoxyphenyl)-N-methylmethanamine, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article explores the compound's mechanism of action, biological effects, and implications for drug development, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C10H12F2NC_{10}H_{12}F_2N. The presence of difluoro and methoxy functional groups enhances its binding affinity to biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interaction and catalytic activity.
  • Receptor Modulation : It alters the conformation of receptor proteins, influencing signal transduction pathways critical for various physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low µg/mL range .
  • Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against cancer cell lines such as HeLa and A549. In vitro assays revealed IC50 values indicating potent inhibition of cell growth .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological Activity Target/Cell Line Effect Reference
AntibacterialStaphylococcus aureusMIC = 62.5 µg/mL
AntibacterialEscherichia coliMIC = 78.12 µg/mL
AntiproliferativeHeLaIC50 = 226 µg/mL
AntiproliferativeA549IC50 = 242.52 µg/mL

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial properties of the compound against MRSA strains. Results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Case Study on Cancer Cell Lines :
    • Research focused on the antiproliferative effects against lung and cervical cancer cell lines. The findings revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, highlighting its potential in cancer therapy.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C9H11F2NO/c1-12-5-7-8(10)3-6(13-2)4-9(7)11/h3-4,12H,5H2,1-2H3

InChI Key

SRXUHFNWZTUUDB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1F)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.